3-(4-Nitrophenyl)oxetane-3-carboxylic acid

Description

3-(4-Nitrophenyl)oxetane-3-carboxylic acid (CAS: 4033-88-9) is a nitro-substituted oxetane derivative characterized by a strained oxetane ring (four-membered cyclic ether) fused with a 4-nitrophenyl group and a carboxylic acid moiety. This compound is of interest in medicinal chemistry and materials science due to the oxetane ring’s ability to enhance metabolic stability and solubility in drug candidates .

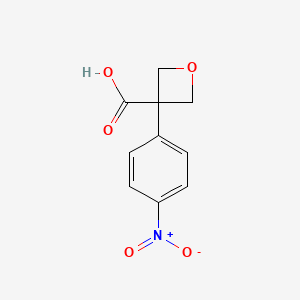

Structure

2D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZUDZZWFYBRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup

- The hydroxymethyl-oxetane derivative is dissolved in an aqueous sodium hydroxide solution (commonly 2.2 M).

- A catalyst such as activated charcoal impregnated with 5% palladium is added.

- Optionally, a bismuth compound (e.g., Bi(NO3)3·5H2O) serves as an activator to enhance catalyst performance.

- The reaction vessel is equipped with a stirrer, internal thermometer, and gas inlet for oxygen supply.

- Air or pure oxygen is bubbled through the reaction mixture at atmospheric pressure.

Reaction Conditions

- The mixture is heated to approximately 80°C.

- Oxygen is introduced and the uptake is monitored; the reaction proceeds until oxygen consumption ceases, indicating completion.

- Typical reaction times range from 3 to 8 hours depending on scale and catalyst reuse.

Workup and Isolation

- After completion, the catalyst is separated by filtration.

- The filtrate is acidified with concentrated sulfuric acid to pH 1.

- The acidified solution is extracted with an organic solvent such as methyl isobutyl ketone or methylene chloride.

- The organic phase is concentrated to yield the oxetane-3-carboxylic acid product.

Representative Example from Patent Literature

| Parameter | Details |

|---|---|

| Starting material | 3-(4-nitrophenyl)-3-hydroxymethyl-oxetane (analogue) |

| Catalyst | 5% Pd on activated charcoal |

| Activator | Bi(NO3)3·5H2O (optional) |

| Base | 2.2 M aqueous NaOH |

| Temperature | 80°C |

| Pressure | Atmospheric (1 bar) |

| Oxygen source | Pure oxygen or air |

| Reaction time | ~3 hours (varies with catalyst reuse) |

| Workup | Acidification to pH 1, extraction with methyl isobutyl ketone |

| Yield | >95% (based on analogous substrates) |

| Purity | >99% by gas chromatography |

- The reaction is highly selective and clean, producing minimal side products.

- Catalyst reuse shows a gradual increase in reaction time but maintains high yields.

- The process avoids distillation, preserving thermally sensitive oxetane acid.

Catalyst and Activator Role

- Palladium and Platinum Catalysts: These metals facilitate the oxidation of the hydroxymethyl group to the carboxylic acid under mild conditions.

- Activated Charcoal Support: Provides high surface area for catalyst dispersion, enhancing activity.

- Bismuth Compounds: Act as activators improving catalyst efficiency and selectivity.

- The catalyst can be used as a fixed bed or suspended powder, allowing flexible reactor design.

Advantages of the Method

- High Yield and Purity: The oxidation proceeds with excellent conversion and minimal impurities.

- Mild Conditions: Moderate temperature and atmospheric pressure reduce decomposition risks.

- Scalability: The process uses inexpensive reagents and catalysts, suitable for large-scale production.

- Avoidance of Harsh Oxidants: Oxygen or air is a clean oxidant, avoiding hazardous byproducts.

- Minimal Purification: The product is typically pure enough for direct use after extraction.

Summary Table of Preparation Parameters

| Aspect | Description |

|---|---|

| Precursor | 3-(4-nitrophenyl)-3-hydroxymethyl-oxetane |

| Oxidant | Oxygen or air |

| Catalyst | Pd or Pt on activated charcoal |

| Activator | Bismuth nitrate pentahydrate (optional) |

| Solvent | Aqueous sodium hydroxide (2.2 M) |

| Temperature | 0–100°C (typically 80°C) |

| Pressure | 0.5–10 bar (atmospheric preferred) |

| Reaction Time | 3–8 hours (dependent on catalyst and scale) |

| Workup | Acidification, organic extraction |

| Yield | Up to 97% based on analogous substrates |

| Purity | >99% by GC |

Additional Notes on Substrate Scope and Variations

- The method is applicable to oxetane derivatives bearing various substituents at the 3-position, including alkyl, cycloalkyl, and phenyl groups with halogen or alkyl substitutions.

- The presence of the 4-nitrophenyl group is compatible with the oxidation conditions, as demonstrated by analogous phenyl-substituted oxetane carboxylic acids.

- Reaction parameters may be optimized depending on the electronic nature of the substituent to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Applications

The compound serves as a bioisostere for carboxylic acids, which are essential in drug design. The introduction of oxetane rings can enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and reducing toxicity. For instance, the oxetane structure has been linked to improved interactions with biological targets, leading to increased potency in enzyme inhibition .

Antiviral Activity

Research has indicated that oxetane derivatives can exhibit antiviral properties. Specifically, compounds containing oxetane rings have been shown to inhibit the replication of viruses such as HIV and Hepatitis C. The unique structural features of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid may contribute to its effectiveness against viral targets through mechanisms involving enzyme inhibition .

Organic Synthesis

Synthetic Pathways

The synthesis of this compound involves various methodologies, including ring-opening reactions and functional group modifications. Recent advances have focused on efficient synthetic routes that yield high purity and yield of the compound . For example, the use of specific catalysts has been shown to enhance the efficiency of the synthesis process.

Reactivity Studies

Oxetanes are known for their unique reactivity patterns, which allow for diverse chemical transformations. The compound can undergo nucleophilic substitutions and cycloadditions, making it a valuable intermediate in organic synthesis. Its ability to participate in these reactions expands its utility in creating complex molecular architectures that are crucial in pharmaceuticals .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antiviral Properties | Demonstrated that oxetane derivatives exhibit significant inhibition of viral replication mechanisms. | Supports further development of antiviral drugs based on oxetane structures. |

| Synthesis Methodology | Developed a new synthetic route for producing this compound with improved yields using specific catalysts. | Enhances the feasibility of large-scale production for pharmaceutical applications. |

| Bioisosteric Effects | Investigated the impact of substituting traditional carboxylic acids with oxetane derivatives on drug efficacy. | Suggests potential for improved drug candidates with reduced side effects. |

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogs in the Oxetane Family

The compound belongs to a broader class of 3-aryloxetane-3-carboxylic acids, where substituents on the phenyl ring modulate electronic, steric, and physicochemical properties. Key analogs include:

Key Observations :

Non-Oxetane Structural Analogs

Compounds sharing the 4-nitrophenyl motif but differing in core structure include:

Key Observations :

Physicochemical Properties Comparison

Key Observations :

- The nitro group’s electron-withdrawing nature likely reduces the target compound’s pKa compared to methoxy-substituted analogs.

- Ester derivatives (e.g., diethyl malonate) exhibit higher volatility and lower melting points.

Biological Activity

3-(4-Nitrophenyl)oxetane-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Synthesis

The chemical structure of this compound features a nitrophenyl group attached to an oxetane ring, which is a four-membered cyclic ether. The synthesis of this compound involves the reaction of appropriate precursors through methods such as nucleophilic substitution or cyclization reactions. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the desired product, facilitating further biological evaluation .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, a study demonstrated that derivatives containing oxetane rings exhibit significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial integrity .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 0.49 | Apoptosis via caspase activation |

| This compound | CL15 | 0.59 | Disruption of mitochondrial function |

| Other derivatives | Various | Varies | Various mechanisms including DNA intercalation |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .

- DNA Interaction : It has been suggested that the compound may intercalate with DNA, forming adducts that can disrupt replication and transcription processes .

- Inhibition of Metastasis : Studies indicate that it may inhibit tumor cell invasion by disrupting pathways such as FAK/Paxillin .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Lung Cancer : A study involving A549 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent anticancer properties.

- Breast Cancer Model : In CL15 cells, the compound not only inhibited growth but also reduced invasive characteristics, showcasing its potential as a therapeutic agent against metastatic cancers .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Nitrophenyl)oxetane-3-carboxylic acid, and what challenges arise during cyclization?

- Methodological Answer: The compound can be synthesized via nitro-substituted phenyl precursors and oxetane ring formation. For example, a [3+2] cycloaddition between a nitrophenyl-substituted ketone and a carboxylic acid derivative may be employed. Key challenges include controlling steric hindrance during cyclization and optimizing reaction conditions (e.g., using Lewis acids like BF₃·OEt₂) to improve yield. Post-cyclization, acidic or basic hydrolysis may refine the carboxylate group .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer:

- Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

- Characterization:

- NMR: Analyze ¹H and ¹³C spectra for oxetane ring protons (~4.5–5.5 ppm) and nitrophenyl aromatic signals (~7.5–8.5 ppm).

- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 278.1).

- IR: Identify carboxylate C=O stretches (~1700 cm⁻¹) and nitro group bands (~1520 and 1350 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid water to prevent dispersion.

- Storage: Keep in a dry, airtight container at 2–8°C to prevent hydrolysis or nitro group degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer:

- Substituent Variation: Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects.

- Assays: Test modified compounds in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (e.g., MIC against S. aureus).

- Data Analysis: Correlate logP values (from HPLC) with cellular permeability trends .

Q. What strategies address enantioselective synthesis challenges for chiral oxetane derivatives of this compound?

- Methodological Answer:

- Chiral Catalysts: Use asymmetric organocatalysts (e.g., cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) during cyclization.

- Resolution Techniques: Employ chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to isolate enantiomers.

- Circular Dichroism (CD): Verify enantiomeric excess (>90% ee) for biologically active isomers .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) and temperatures (25–80°C).

- Analytical Monitoring: Track decomposition via HPLC-UV at 254 nm. Nitro group reduction or oxetane ring-opening are common degradation pathways.

- Recommendations: Store solutions at pH 6–7 and ≤4°C to minimize hydrolysis .

Q. What computational approaches predict the reactivity of this compound in drug design?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps for nucleophilic attack sites.

- Molecular Docking: Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with the carboxylate group.

- MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. How can reactive intermediates generated during the synthesis of this compound be stabilized?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.